Dibutilditiocarbamato de zinc

Descripción general

Descripción

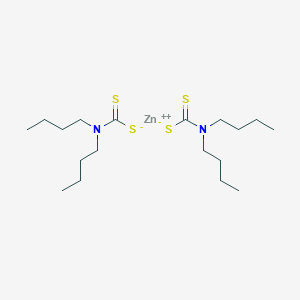

El dibutylditiocarbamato de zinc es un compuesto organocíncico con la fórmula química C₁₈H₃₆N₂S₄Zn . Se utiliza ampliamente como acelerador de vulcanización en la industria del caucho, mejorando el proceso de reticulación de las moléculas de caucho para aumentar la elasticidad y la durabilidad . Este compuesto también es conocido por sus aplicaciones en diversos campos industriales y biomédicos.

Aplicaciones Científicas De Investigación

Zinc dibutyldithiocarbamate has diverse applications in scientific research:

Mecanismo De Acción

El mecanismo de acción del dibutylditiocarbamato de zinc involucra su capacidad para liberar iones de zinc, que interactúan con los átomos de azufre en las moléculas de caucho para formar enlaces cruzados. Esto mejora la elasticidad y la durabilidad de los productos de caucho . En sistemas biológicos, actúa como sensibilizador y alergénico dermatológico, interactuando potencialmente con las proteínas de la piel para desencadenar reacciones alérgicas .

Compuestos Similares:

Dietilditiocarbamato de zinc: Similar en estructura pero con grupos etilo en lugar de grupos butilo.

Dimetilditiocarbamato de zinc: Contiene grupos metilo en lugar de grupos butilo.

Etilfenilditiocarbamato de zinc: Contiene grupos etilo y fenilo.

Singularidad: El dibutylditiocarbamato de zinc es único debido a sus grupos butilo específicos, que proporcionan propiedades distintas como una mayor solubilidad en solventes orgánicos y una reactividad específica en los procesos de vulcanización . Su efectividad como acelerador de vulcanización y sus diversas aplicaciones en varios campos lo convierten en un compuesto valioso tanto en contextos industriales como científicos.

Análisis Bioquímico

Biochemical Properties

Zinc Dibutyldithiocarbamate is known to interact with various enzymes and proteins. It is a part of the dithiocarbamate family, which is known for its diverse structural properties and extensive application in various areas . They possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .

Cellular Effects

Zinc Dibutyldithiocarbamate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been used as a catalyst for synthesizing polyurethanes suitable for biomedical applications . It has shown exceptional catalytic performance, capable of forming high molecular weight polyurethanes . Moreover, cell viability studies revealed that residual Zinc Dibutyldithiocarbamate catalysts present in unpurified polyurethane polymers exerted considerably lower cytotoxicities than those catalyzed by tin (IV) catalysts .

Molecular Mechanism

The molecular mechanism of Zinc Dibutyldithiocarbamate involves its interaction with biomolecules at the molecular level. Zinc and nickel ions have been majorly found to bind to the dithiocarbamate in bidentate modes, and consequently, different geometries have resulted from this interaction . The obtained crystallographic data from the complex showed that it existed as a monomer unit, in which all the four sulfur atoms coordinated to the zinc atom to form a distorted tetrahedral complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zinc Dibutyldithiocarbamate have been observed to change over time. For instance, a high-performance liquid chromatographic (HPLC) assay developed for measuring Zinc Dibutyldithiocarbamate levels in latex condoms showed that the levels of Zinc Dibutyldithiocarbamate and Zinc Diethyldithiocarbamate ranged from not detectable to 3.31 and 1.79 mg/condom, respectively .

Dosage Effects in Animal Models

Animal models are widely used to develop newer drugs for the treatment of diabetes and its complications

Metabolic Pathways

Zinc Dibutyldithiocarbamate is involved in several metabolic pathways. Zinc is an essential micronutrient that plays a role in the structural or enzymatic functions of many cellular proteins . Chronic kidney disease (CKD) is a highly prevalent condition characterized by renal fibrosis as its ultimate manifestation. Zinc deficiency is closely associated with CKD, evidenced by its link to renal fibrosis .

Transport and Distribution

It is known that zinc transporters play a critical role in maintaining cellular zinc homeostasis . These transporters, which include the ZnT (SLC30) family that functions to reduce cytoplasmic zinc concentrations and the ZIP (SLC39) family that functions to increase cytoplasmic zinc concentrations, could potentially play a role in the transport and distribution of Zinc Dibutyldithiocarbamate .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El dibutylditiocarbamato de zinc puede sintetizarse a través de varios métodos, incluyendo el método de solución acuosa, el método de álcali húmedo y el método de solvente . El enfoque más común implica la reacción de dibutilamina, disulfuro de carbono y óxido de zinc en un solvente orgánico como el xileno . La reacción generalmente procede de la siguiente manera:

Paso 1: Disuelva óxido de zinc y dibutilamina en xileno.

Paso 2: Agregue lentamente disulfuro de carbono a la mezcla de reacción mientras mantiene una temperatura baja (0-10°C).

Paso 3: Agite la mezcla y aumente gradualmente la temperatura a 30-50°C para completar la reacción.

Paso 4: Filtre, seque y triture el producto para obtener dibutylditiocarbamato de zinc.

Métodos de Producción Industrial: En entornos industriales, el método de álcali húmedo se utiliza comúnmente. Esto implica la síntesis de dibutylditiocarbamato de sodio mediante la reacción de dibutilamina, disulfuro de carbono e hidróxido de sodio en agua. La sal de sodio luego se hace reaccionar con sulfato de zinc o clorhidrato para producir dibutylditiocarbamato de zinc .

Análisis De Reacciones Químicas

Tipos de Reacciones: El dibutylditiocarbamato de zinc experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar disulfuros.

Reducción: Puede reducirse para formar tioles.

Sustitución: Puede participar en reacciones de sustitución con otras sales metálicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones con sales metálicas como sulfato de cobre o cloruro de níquel son comunes.

Principales Productos:

Oxidación: Disulfuros.

Reducción: Tioles.

Sustitución: Ditiocarbamatos metálicos.

4. Aplicaciones en la Investigación Científica

El dibutylditiocarbamato de zinc tiene diversas aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Zinc diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.

Zinc dimethyldithiocarbamate: Contains methyl groups instead of butyl groups.

Zinc ethylphenyldithiocarbamate: Contains ethyl and phenyl groups.

Uniqueness: Zinc dibutyldithiocarbamate is unique due to its specific butyl groups, which provide distinct properties such as enhanced solubility in organic solvents and specific reactivity in vulcanization processes . Its effectiveness as a vulcanization accelerator and its diverse applications in various fields make it a valuable compound in both industrial and scientific contexts.

Propiedades

IUPAC Name |

zinc;N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXSVZNGTQTENJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021462 | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, White solid with a pleasant odor; [HSDB] White to cream-colored powder; [MSDSonline] | |

| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 296 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in carbon disulfide, benzene, chloroform; insol in water | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 at 20 °C/20 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

136-23-2 | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNM5J934VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-108 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)

![Dicyclopenta[ef,kl]heptalene](/img/structure/B89459.png)

![Benzo[c]chrysene](/img/structure/B89444.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)

![4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid](/img/structure/B89450.png)